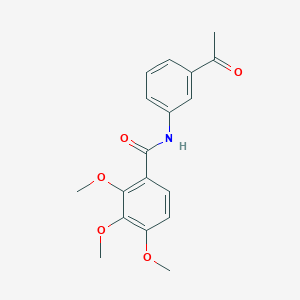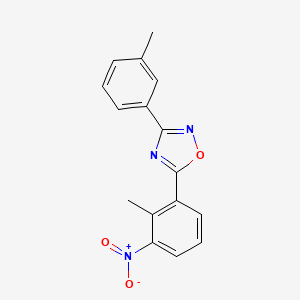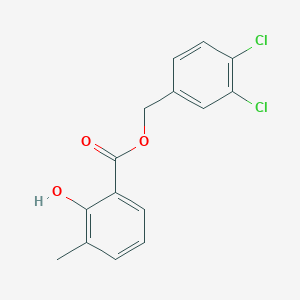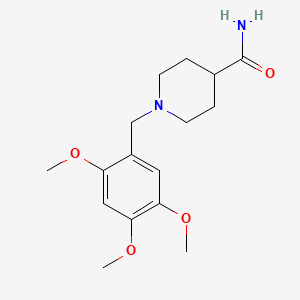
N-(3-acetylphenyl)-2,3,4-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-2,3,4-trimethoxybenzamide is an organic compound with the molecular formula C17H19NO4. This compound is characterized by the presence of an acetyl group attached to a phenyl ring and three methoxy groups attached to a benzamide structure. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2,3,4-trimethoxybenzamide typically involves the condensation of 3-acetylphenylamine with 2,3,4-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2,3,4-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-2,3,4-trimethoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(3-acetylphenyl)-2,3,4-trimethoxybenzamide can be compared with other similar compounds, such as:
N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Similar structure but with a sulfonamide group, exhibiting different chemical and biological properties.
N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Another sulfonamide derivative with distinct applications and reactivity.
N-(3-acetylphenyl)quinoline-2-carboxamide: Contains a quinoline ring, leading to different pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple methoxy groups, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2,3,4-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-11(20)12-6-5-7-13(10-12)19-18(21)14-8-9-15(22-2)17(24-4)16(14)23-3/h5-10H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYQKGVFVWKRMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(dimethylamino)-2-methylbenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5853247.png)
![2-Thiopheneacetamide, N-[2-(1-cyclohexen-1-yl)ethyl]-](/img/structure/B5853255.png)
![N-[2-[[2-(4-methylphenyl)sulfanylacetyl]amino]phenyl]butanamide](/img/structure/B5853263.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N,3-dimethylbutanamide](/img/structure/B5853269.png)
![1-benzyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5853274.png)
![2-[[5-(2-propan-2-yloxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5853278.png)
![N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide](/img/structure/B5853300.png)
![2,4-dimethyl-N-{[4-(propan-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5853308.png)


![N-(3-acetylphenyl)-N'-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B5853318.png)


![6-chloro-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5853350.png)
